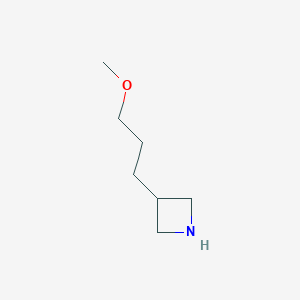![molecular formula C6H8F3N B15311418 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Trifluoromethyl)-5-azaspiro[23]hexane is a unique organic compound characterized by the presence of a trifluoromethyl group attached to a spirocyclic azaspirohexane structure The trifluoromethyl group is known for its electron-withdrawing properties, which significantly influence the compound’s reactivity and stability
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-5-azaspiro[2One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions.
Industrial Production Methods
Industrial production of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the optimization of reaction parameters, including temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Aplicaciones Científicas De Investigación
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Industry: The compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(Trifluoromethyl)-5-azaspiro[2.3]hexane involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, facilitating its absorption and distribution within biological systems . The electron-withdrawing nature of the trifluoromethyl group also influences the compound’s binding affinity to target proteins and enzymes, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole: Spiroindole compounds share a similar spirocyclic structure but differ in the presence of an indole moiety instead of an azaspirohexane.
Spirooxindole: These compounds contain an oxindole ring fused to the spirocyclic system, offering different biological activities and applications.
Trifluoromethylpyridine: This compound features a trifluoromethyl group attached to a pyridine ring, exhibiting distinct chemical properties and uses.
Uniqueness
1-(Trifluoromethyl)-5-azaspiro[2.3]hexane stands out due to its unique combination of a spirocyclic structure and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H8F3N |
|---|---|
Peso molecular |
151.13 g/mol |
Nombre IUPAC |
2-(trifluoromethyl)-5-azaspiro[2.3]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-1-5(4)2-10-3-5/h4,10H,1-3H2 |
Clave InChI |
UNWWRACUANCBQU-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12CNC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


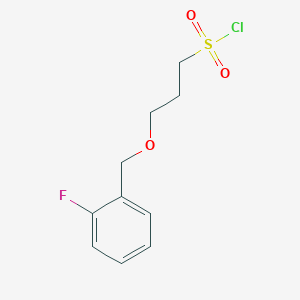
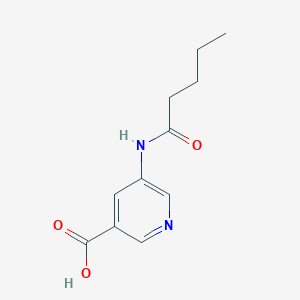
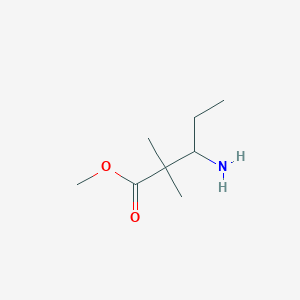
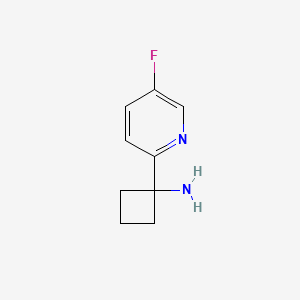
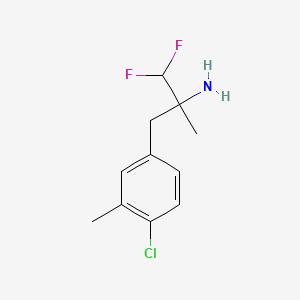
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
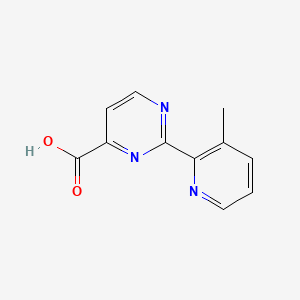
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
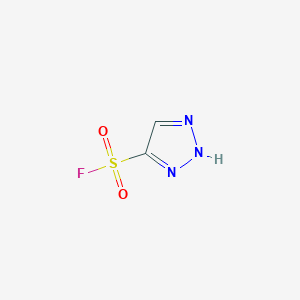
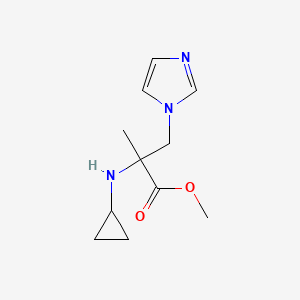
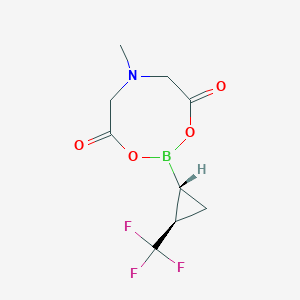
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)
